Etiocholanolone
Overview
Description
Aetiocholanolone, also known as 5-beta-androsterone, is a naturally occurring steroid hormone. It is a major metabolite of testosterone and androstenedione in many mammalian species, including humans. This compound is excreted in the urine and is known for its role in various physiological processes, including fever induction, immunostimulation, and leukocytosis .
Mechanism of Action
- Etiocholanolone is a 5-beta-reduced isomer of androsterone. It serves as a major metabolite of testosterone and androstenedione in various mammalian species, including humans. It is excreted in urine .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
Etiocholanolone interacts with various enzymes and proteins. It acts as a positive allosteric modulator of the GABA A receptor . It is also known to be an inhibitory androstane neurosteroid . The compound is produced from 5β-dihydrotestosterone, with 3α,5β-androstanediol as an intermediate .
Cellular Effects
This compound has several effects on cells. It causes fever, immunostimulation, and leukocytosis, and is used to evaluate adrenal cortex function, bone marrow performance, and in neoplastic disease to stimulate the immune system . It also possesses anticonvulsant effects .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It acts as a positive allosteric modulator of the GABA A receptor . The unnatural enantiomer of this compound is more potent as a positive allosteric modulator of GABA A receptors and as an anticonvulsant than the natural form .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, it has been found that the conversion of testosterone to this compound is initiated within 12 hours of injection, but the increase in this compound is transient, indicating that this compound is also subject to metabolism .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. For instance, in a study on Black-headed gull eggs, it was found that this compound treatment decreased tarsus length and brain mass .
Metabolic Pathways
This compound is involved in the metabolic pathway of testosterone and androstenedione . It is produced from 5β-dihydrotestosterone, with 3α,5β-androstanediol as an intermediate .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aetiocholanolone can be synthesized from 5-beta-dihydrotestosterone, with 3-alpha,5-beta-androstanediol as an intermediate. The synthesis involves several steps, including reduction and hydroxylation reactions .
Industrial Production Methods: Industrial production of athis compound typically involves the extraction and purification of the compound from biological sources, such as urine or tissue samples. Chromatography and mass spectrometry are commonly used techniques for the extraction and purification of steroids, including athis compound .
Chemical Reactions Analysis
Types of Reactions: Aetiocholanolone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize athis compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of athis compound can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Aetiocholanolone has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in steroid profiling and analytical chemistry.
Biology: Athis compound is studied for its role in immune system modulation and fever induction.
Medicine: It is used to evaluate adrenal cortex function, bone marrow performance, and in neoplastic disease to stimulate the immune system.
Industry: The compound is used in the development of pharmaceuticals and as a biomarker in clinical diagnostics
Comparison with Similar Compounds
- Androsterone
- Epiandrosterone
- Epietiocholanolone
- This compound glucuronide
Comparison: Athis compound is unique due to its specific physiological effects, such as fever induction and immunostimulation. While similar compounds like androsterone and epiandrosterone also play roles in steroid metabolism, athis compound’s ability to modulate the immune system and induce fever sets it apart .
Properties
IUPAC Name |
(3R,5R,8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-16,20H,3-11H2,1-2H3/t12-,13-,14+,15+,16+,18+,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXBDMJGAMFCBF-BNSUEQOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001018919 | |
Record name | Etiocholanolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001018919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Etiocholanolone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000490 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
53-42-9 | |
Record name | Etiocholanolone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53-42-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Etiocholanolone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053429 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aetiocholanolone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02854 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | etiocholanolone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50908 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Etiocholanolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001018919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETIOCHOLANOLONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97CGB1M48I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Etiocholanolone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000490 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
152 - 154 °C | |
Record name | Etiocholanolone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000490 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does etiocholanolone exert its effects on the body?
A: this compound, like other steroid hormones, exerts its effects by binding to specific receptor proteins within cells. A notable example is its interaction with the GABAA receptor, a ligand-gated ion channel found in the central nervous system. Studies have shown that this compound and its enantiomer (ent-etiocholanolone) interact with distinct sites on the rat α1β2γ2L GABAA receptor, leading to potentiation of GABA-induced currents. [, , ]
Q2: What are the downstream effects of this compound binding to the GABAA receptor?
A: Binding of this compound to GABAA receptors enhances the effects of GABA, the primary inhibitory neurotransmitter in the brain. At the single-channel level, this compound increases the relative frequency of long openings, while ent-etiocholanolone additionally decreases the frequency of long closed times. This suggests that this compound modulates neuronal excitability, potentially influencing a range of physiological processes. [, , ]
Q3: What is the molecular formula and weight of this compound?
A3: this compound has the molecular formula C19H30O2 and a molecular weight of 290.44 g/mol.
Q4: Is there any spectroscopic data available for this compound?
A: Yes, various studies have employed spectroscopic techniques to characterize this compound. Infrared (IR) spectroscopy has been used to confirm the identity of this compound and its derivatives. [] Gas chromatography-mass spectrometry (GC-MS) has been extensively used to quantify this compound and other steroids in various biological matrices, including urine. [, , , ]
Q5: How is this compound metabolized in the body?
A: this compound is primarily metabolized in the liver through conjugation reactions, forming glucuronide and sulfate conjugates. These conjugates are more water-soluble and are readily excreted in urine. [, , ]
Q6: What is the typical excretion route of this compound?
A: this compound is mainly excreted in the urine, primarily in conjugated forms. [, ] Studies using radiolabeled this compound in humans confirmed its rapid excretion in urine, predominantly as glucuronide conjugates. [] Only negligible amounts of this compound are excreted in bile. []
Q7: What is this compound fever?
A: this compound fever is a rare condition characterized by recurrent fever episodes associated with elevated levels of unconjugated this compound in the blood. While the exact mechanisms are not fully elucidated, it is hypothesized that this compound triggers an inflammatory response leading to fever. [, , , ]
Q8: How is this compound fever diagnosed and treated?
A: Diagnosing this compound fever involves a combination of clinical evaluation, monitoring fever patterns, and measuring this compound levels in blood and urine, particularly during febrile episodes. [] Treatment typically involves supportive care and addressing the underlying cause of fever.
Q9: What analytical techniques are used to study this compound?
A9: Various analytical methods are employed to characterize, quantify, and monitor this compound in biological samples. These include:
- Gas chromatography-mass spectrometry (GC-MS): This technique is widely used for the identification and quantification of this compound and other steroids in urine and plasma. [, , , ]
- Radioimmunoassay (RIA): RIA methods have been used to measure this compound levels in plasma, particularly in studies investigating this compound fever. [, ]
Q10: What are some of the research models used to study the effects of this compound?
A10: Researchers utilize a variety of in vitro and in vivo models to investigate the biological activities of this compound, including:
- Cell culture models: Cultured avian liver cells have been used to study the effects of this compound on RNA synthesis and the induction of specific enzymes involved in heme synthesis. []
- Animal models: Rodent models have been employed to investigate the anti-obesity effects of this compound and its impact on diabetes. []
- Human studies: Clinical studies involving human subjects have been conducted to investigate the relationship between this compound and fever, hirsutism, and other conditions. [, , , , , , , , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.